4-Allylbenzaldehyde
CAS No.: 77785-94-5
Cat. No.: VC4126744
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77785-94-5 |
|---|---|
| Molecular Formula | C10H10O |
| Molecular Weight | 146.19 g/mol |
| IUPAC Name | 4-prop-2-enylbenzaldehyde |
| Standard InChI | InChI=1S/C10H10O/c1-2-3-9-4-6-10(8-11)7-5-9/h2,4-8H,1,3H2 |
| Standard InChI Key | VBZGCBZCEGCNPR-UHFFFAOYSA-N |
| SMILES | C=CCC1=CC=C(C=C1)C=O |
| Canonical SMILES | C=CCC1=CC=C(C=C1)C=O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
4-Allyloxybenzaldehyde, systematically named 4-(prop-2-en-1-yloxy)benzaldehyde, belongs to the class of aromatic ether aldehydes. Its structure consists of a benzaldehyde ring () with an allyloxy group () attached at the fourth carbon. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature and common synonyms are summarized below:
| Property | Value | Source |
|---|---|---|
| CAS Number | 40663-68-1 | |
| IUPAC Name | 4-(prop-2-en-1-yloxy)benzaldehyde | |
| Synonyms | 4-Allyloxybenzaldehyde, p-Allyloxybenzaldehyde | |
| Molecular Formula | ||
| Molecular Weight | 162.19 g/mol |
The allyloxy group introduces electron-donating effects, influencing the compound’s reactivity in electrophilic aromatic substitution and oxidation reactions .
Physical and Chemical Properties
Thermodynamic and Spectral Data
4-Allyloxybenzaldehyde is a colorless liquid at room temperature with a density of 1.058 g/mL. Its boiling point under reduced pressure (18 mmHg) is 150–152°C, while its melting point is reported at 150–152°C . The compound’s flash point exceeds 230°F, indicating moderate flammability. Key spectroscopic data include:
-
IR Spectrum: Strong absorption bands at 1,680 cm (C=O stretch) and 1,250 cm (C-O-C ether stretch) .
-
H-NMR: Signals at δ 9.85 ppm (aldehyde proton), δ 6.9–7.8 ppm (aromatic protons), and δ 4.5–5.2 ppm (allyl group protons) .
Solubility and Stability
The compound is sparingly soluble in water but miscible with organic solvents such as dichloromethane, ethanol, and N-methylpyrrolidone (NMP) . It is sensitive to oxidative conditions and requires storage under inert atmospheres to prevent degradation .
Synthesis and Reaction Pathways
Direct Synthesis from 4-Hydroxybenzaldehyde
The most common route involves the Williamson ether synthesis, where 4-hydroxybenzaldehyde reacts with allyl bromide in the presence of a base (e.g., KCO):
This method yields up to 85% purity and is scalable for industrial production .
Microwave-Assisted Claisen Rearrangement
A high-efficiency pathway utilizes microwave irradiation to convert 4-allyloxy-3-methoxybenzaldehyde into 3-allyl-4-hydroxy-5-methoxybenzaldehyde. In NMP at 200°C for 3 hours, this reaction achieves a 92% yield, demonstrating the compound’s utility in generating complex phenolic derivatives .
Applications in Organic Chemistry
Precursor for Bioactive Molecules
4-Allyloxybenzaldehyde serves as a key intermediate in synthesizing antimicrobial agents. For example, phenacyloxy derivatives exhibit moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 64–128 µg/mL .
Polymer and Resin Production
The allyl group enables cross-linking in polymer matrices, enhancing thermal stability in epoxy resins. Copolymerization with styrene or acrylates produces materials with applications in coatings and adhesives .
Future Research Directions
Further studies should explore:
-
Catalytic Asymmetric Reactions: Leveraging the aldehyde group for enantioselective synthesis.
-
Green Chemistry Approaches: Developing solvent-free or aqueous-phase synthesis methods.
-
Pharmacological Profiling: Assessing anticancer or anti-inflammatory properties of novel derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume